Bacitracin is produced through fermentation processes involving Bacillus subtilis. The zinc component can be introduced through various inorganic zinc salts such as zinc oxide, zinc chloride, or zinc sulfate during the synthesis process. The combination of these components results in a more potent antimicrobial agent.
Bacitracin-Zinc is classified as an antibiotic and is often categorized under polypeptide antibiotics. It is used in both human and veterinary medicine to treat infections caused by susceptible bacteria.
The synthesis of Bacitracin-Zinc involves several steps that ensure the effective combination of bacitracin with zinc ions.
This method emphasizes efficiency, simplicity, and economic viability, making it suitable for large-scale industrial production.
Bacitracin-Zinc consists of a bacitracin backbone with zinc ions coordinated within its structure.
The content of bacitracin A in Bacitracin-Zinc preparations is generally greater than 40%, while total bacitracins (A, B1, B2, B3) exceed 70% . The zinc content ranges from 4.0% to 6.0%.
The reactions involved in the formation of Bacitracin-Zinc are primarily coordination reactions where zinc ions bind to the functional groups on the bacitracin molecule.
These reactions are crucial for ensuring that the resulting compound retains its antimicrobial efficacy.
Bacitracin-Zinc exhibits its antimicrobial effects through several mechanisms:
Data suggest that Bacitracin-Zinc has a broader spectrum of activity compared to bacitracin alone due to this synergistic effect .
Relevant data indicate that Bacitracin-Zinc maintains its potency over time when stored properly away from light and moisture .
Bacitracin-Zinc has several important scientific uses:
Research continues into optimizing formulations for improved delivery methods and efficacy in treating various infections .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2